molecular formula C10H8N2 B1663995 2,2'-Bipyridine CAS No. 366-18-7

2,2'-Bipyridine

Cat. No. B1663995
CAS RN: 366-18-7
M. Wt: 156.18 g/mol
InChI Key: ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

2,2’-Bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . In a recent study, eleven new 3,3’-diamino-2,2’-bipyridine derivatives were synthesized and evaluated as bifunctional agents for Alzheimer’s disease treatment .


Molecular Structure Analysis

The molecular formula of 2,2’-Bipyridine is C10H8N2 . Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

A large number of complexes of 2,2’-Bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring . In a recent study, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .


Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid . It has a molar mass of 156.184 g·mol−1 . In a recent study, multiple solid-state forms of 2,2’-Bipyridine were found, including an anhydrate and a formic acid disolvate .

Scientific Research Applications

  • Synthesis and Cross-Coupling Reactions : 2,2'-Bipyridines are crucial in various fields such as coordination chemistry, macromolecular chemistry, and natural product chemistry. They are particularly effective in cross-coupling reactions with tin, zinc, and boron compounds, enabling the creation of functionalized derivatives with unique substitution patterns (Hapke, Brandt, & Lützen, 2008).

  • Early Historical Applications : From its discovery in 1888 to the early 20th century, 2,2'-Bipyridine was used in coordination chemistry and analytical applications. Its use evolved with advancements in chemical characterization methods (Constable & Housecroft, 2019).

  • Dye-Sensitized Solar Cells : 2,2'-Bipyridine serves as an electrolyte additive in dye-sensitized solar cells, offering an alternative to traditional additives and improving thermal stability and performance (Nguyen et al., 2018).

  • Hydrogen Evolution Catalysis : Cobalt complexes bearing 2,2'-Bipyridine ligands are used in electrocatalytic hydrogen evolution. The ligand's structure affects the catalysis mechanism and stability, making it significant in designing future catalysts (Queyriaux et al., 2019).

  • Photolabile Caging Groups : Ruthenium(II) bipyridyl complexes act as photolabile caging groups for amines, allowing controlled release upon light exposure. This is particularly useful in biological applications (Zayat, Salierno, & Etchenique, 2006).

  • Nucleic Acid Sensing : 2,2'-Bipyridine derivatives are utilized in electrochemical sensing of nucleic acids, particularly in detecting mispaired thymines in DNA, contributing to advancements in genetic analysis and diagnostics (Kostečka et al., 2011).

  • (MOFs) for Gas Capture**: In MOFs, 2,2'-Bipyridine-5,5'-dicarboxylic acid is used to create frameworks with additional coordination functionality. These MOFs, especially when loaded with metals like copper, are effective in capturing toxic gases like hydrogen sulfide (Nickerl et al., 2014).
  • Chiral Ligands in Asymmetric Synthesis : Enantiopure 2,2'-Bipyridines derived from cis-dihydrodiol metabolites of chloroquinolines are employed as chiral ligands. They are effective in asymmetric aminolysis of epoxides and allylation of aldehydes, demonstrating their utility in stereochemical control in organic synthesis (Boyd et al., 2010).

  • Structural Studies on Metal Surfaces : The adsorption and phase formation of 2,2'-Bipyridine on gold surfaces have been studied, contributing to our understanding of molecular interactions at metal interfaces, which is essential in fields like nanotechnology and materials science (Dretschkow, Lampner, & Wandlowski, 1998).

  • Luminescence Thermometry : Bipyridine periodic mesoporous organosilicas grafted with lanthanide complexes have been developed for ratiometric temperature sensors. These materials are promising for a wide range of applications, including biomedical thermometric applications due to their non-toxic nature to human cells (Kaczmarek et al., 2020).

  • Flow Batteries : Compounds from the 2,2'-Bipyridine molecular family have been investigated for use in organic flow batteries. Their functionalization affects redox potential and solubility, making them promising candidates for redox-active materials in energy storage applications (Sánchez-Castellanos et al., 2019).

Safety And Hazards

2,2’-Bipyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and harmful in contact with skin . Dust can form an explosive mixture with air .

Future Directions

2,2’-Bipyridine has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . Recent research has focused on its use in dye-sensitised solar cells , and there is ongoing interest in its potential applications in other areas of chemistry .

properties

IUPAC Name

2-pyridin-2-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H
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InChI Key

ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2
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Molecular Formula

C10H8N2
Record name 2,2'-DIPYRIDYL
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DSSTOX Substance ID

DTXSID9040635
Record name 2,2'-Bipyridine
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Molecular Weight

156.18 g/mol
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Physical Description

White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS.
Record name 2,2'-Bipyridine
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Boiling Point

273.5 °C, 272-273 °C
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Flash Point

121 °C
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Solubility

Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4
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Vapor Pressure

0.000013 [mmHg]
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Mechanism of Action

2,2'-DIPYRIDYL, A CHELATOR OF IRON(+2) & INHIBITOR OF PLATELET AGGREGATION WAS STUDIED TO DETERMINE THE MECHANISM OF ITS EFFECTS ON PLATELETS. AT LOW CONCENTRATIONS REQUIRED TO INHIBIT ARACHIDONIC ACID-MEDIATED AGGREGATION, 2,2'-DIPYRIDYL & 4,4'DIPYRIDYL-2HCL INHIBITED THE PLATELET CYCLOOXYGENASE. THE MECHANISM OF INHIBITION OF ADP-INDUCED AGGREGATION WAS INDUCED AGGREGATION, 2,2'-DIPYRIDYL DID NOT ALTER CELL ULTRASTRUCTURE, SEROTONIN OR NUCLEOTIDE CONTENT, OR INTERFERE WITH RELEASE OF ARACHIDONIC ACID-(14)C OR CALCIUM MOVEMENTS. APPARENTLY, THE INHIBITION OF CYCLOOXYGENASE BY LOW CONCENTRATIONS OF THESE COMPOUNDS IS NOT DUE TO BIDENTATE IRON CHELATION, SINCE 4,4'-DIPYRIDYL WAS ALMOST AS EFFECTIVE AS 2,2'-DIPYRIDYL, BUT IS COMPATIBLE WITH BINDING OF THESE INHIBITORS TO THE FE IN THE HEME OF THE CYCLOOXYGENASE.
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Product Name

2,2'-Bipyridine

Color/Form

White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER

CAS RN

366-18-7
Record name 2,2′-Bipyridine
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Record name 2,2'-bipyridyl
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Melting Point

72 °C, 70 °C
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Synthesis routes and methods I

Procedure details

Fluorescent bipyridyl indicators are prepared using synthetic methods that are entirely analogous to those described in Example 3, excepting that the starting material is a bipyridyl carboxylic acid such as 2,2'-bipyridine-4,4'-dicarboxylic acid (Aldrich Chemical Company).
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Synthesis routes and methods II

Procedure details

Stille coupling of two mol of 3-chloro-6-(pyridin-2-yl)pyridazine 8a with the precursor 2,2′-bis(tributylstannyl)-6,6′-bipyridine 60 gives the disubstituted product 61 with a yield of 68% (Scheme 28). In practice, a slight excess of chloropyridazine 8a is added in order for all the monosubstituted product formed to be consumed.
Name
3-chloro-6-(pyridin-2-yl)pyridazine
Quantity
2 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
product 61
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0 (± 1) mol
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Name
chloropyridazine
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods III

Procedure details

A suspension of CeBr3(THF)4 (complex 2) (0.050 grams, 0.075 millimoles) in dichloromethane (10 milliliters) was prepared. A solution of bipyridine (0.023 grams, 0.150 millimoles) in dichloromethane was prepared and added to the suspension. After allowing the resulting yellow suspension to continue stirring overnight, the reaction mixture was allowed to settle. The solvent was decanted. The yellow solid was washed twice with cold dichloromethane to remove unreacted bipyridine. The solid was dried in vacuo, affording a bright yellow solid. A saturated solution of the yellow solid in pyridine was prepared. Slow diffusion of hexanes into the saturated solution produced yellow block-shaped crystals of CeBr3(bipyridine)(pyridine)3 (complex 6) that proved to be suitable for X-ray diffraction. The crystals were washed with cold toluene and dried under argon. Yield: 0.035 grams, 62%). The FT-IR spectrum included peaks at 1600 and 1441 cm−1 assigned to pyridine C═C and C═N stretches (compared to 1541 and 1439 cm−1, respectively, for neat pyridine), and peaks at 1595 and 1436 cm−1 assigned to C═C and C═N stretches for bipyridine. Analysis calculated for C25H23N3CeBr3: C (38.83%), H (3.00%), N (9.06%). Found: C (37.71%), H (2.81%), N (8.58%). An ORTEP representation of 6 is shown in FIG. 4. Hydrogen atoms were omitted for clarity.
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[Compound]
Name
CeBr3(THF)4
Quantity
0.05 g
Type
reactant
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[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
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Quantity
10 mL
Type
solvent
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

50 mmol of 2-chloropyridine are refluxed together with 50 mmol of 2-pyridylboronic acid glycol ester, 25 mmol of lithium chloride, 50 mmol of potassium hydroxide, 1 mmol of tetrabutylammonium chloride and 0.05 mmol of trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium (0.2 mol %) in (0.2 mol %) in 150 ml of tetrahydrofuran for 5 hours. Customary aqueous work-up and crystallization of the crude product from ethanol gives 2,2′-bipyridyl as colorless crystals (m.p. 70° C.) in a yield of 91%.
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridylboronic acid glycol ester
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyridine
Reactant of Route 2
2,2'-Bipyridine
Reactant of Route 3
2,2'-Bipyridine
Reactant of Route 4
Reactant of Route 4
2,2'-Bipyridine
Reactant of Route 5
Reactant of Route 5
2,2'-Bipyridine
Reactant of Route 6
Reactant of Route 6
2,2'-Bipyridine

Citations

For This Compound
141,000
Citations
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 358 pubs.acs.org
LL Merritt, E Schroeder - Acta Crystallographica, 1956 - scripts.iucr.org
Atomic positions were determined by electron-density projections and were refined by difference syntheses and by three-dimensional least-squares methods. Structure factors were …
Number of citations: 381 scripts.iucr.org
K Nakamoto - The journal of physical chemistry, 1960 - ACS Publications
The ultraviolet spectra of 2, 2'-bipyridine and 2, 22''-terpyridine obtained at various pH values in aqueous solutions are compared with those of the metal-chelate compounds and with …
Number of citations: 332 pubs.acs.org
EC Constable, CE Housecroft - Molecules, 2019 - mdpi.com
The first fifty years of the chemistry of 2,2′-bipyridine are reviewed from its first discovery in 1888 to the outbreak of the second global conflict in 1939. The coordination chemistry and …
Number of citations: 90 www.mdpi.com
B Durham, JV Caspar, JK Nagle… - Journal of the American …, 1982 - ACS Publications
The excimer emissions of NDNP and NMA are dramatically enhanced in the presence of polyelectrolyte (NaPSS) in aqueous solution. This enhancement is attributed to the association (…
Number of citations: 682 pubs.acs.org
L Della Ciana, I Hamachi, TJ Meyer - The Journal of Organic …, 1989 - ACS Publications
Few organic ligands have received more attention than 2, 2'-bipyridine (bpy) and its analogues (eg 1, 10-phenanthroline). 1 A large proportionof the recent interest in this ligand stems …
Number of citations: 144 pubs.acs.org
BP Sullivan, DJ Salmon, TJ Meyer - Inorganic chemistry, 1978 - ACS Publications
Mn2+(aq)+ HCOf (aq)= MnHC03+(aq)(4) dothermic reaction made possible by favorable entropy changes. It should be pointed out that there is nothing in the thermodynamic data to …
Number of citations: 206 pubs.acs.org
E Garribba, G Micera, D Sanna, L Strinna-Erre - Inorganica Chimica Acta, 2000 - Elsevier
The system formed by Cu(II) and 2,2′-bipyridine (bpy) has been revisited by use of EPR and electronic absorption spectroscopies. The mono-chelated [Cu(bpy)] 2+ , bis-chelated trans-…
Number of citations: 113 www.sciencedirect.com
EC Constable - Advances in inorganic chemistry, 1989 - Elsevier
Publisher Summary This chapter offers information on homoleptic complexes of 2,2'-bipyridine (bpy). The chapter focuses on the class of complexes that contain only bpy ligands …
Number of citations: 287 www.sciencedirect.com
JV Caspar, TJ Meyer - Journal of the American Chemical Society, 1983 - ACS Publications
The excited-state lifetime of the metal-to-ligand charge-transfer (MLCT) excited state or states of Ru (bpy) 32+ has been measured in a series of solvents at a series of temperatures. The …
Number of citations: 146 pubs.acs.org

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